molecular formula C18H17FN2O4S B2475019 2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 862797-73-7

2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No. B2475019
CAS RN: 862797-73-7
M. Wt: 376.4
InChI Key: WDEOWGUBZJJGCU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the oxazole family and has a unique structure that makes it a promising candidate for further research.

Scientific Research Applications

Formation of Sulfonyl Aromatic Compounds

Research on sulfonyl aromatic compounds, such as those formed by electrolysis of dyes, provides insights into the synthesis and properties of related compounds. Studies have shown the formation of various sulfonyl aromatic alcohols through chemical processes, indicating the potential for diverse applications in material science and chemistry due to their unique hydrophobicity/lipophilicity characteristics. This research may offer a foundational understanding of the chemical behavior and application potential of sulfonyl and oxazolyl compounds in various fields, including toxicity studies and material properties enhancement (Elizalde-González et al., 2012).

Oxazoles in Nucleophilic Aromatic Substitution

Oxazoles, especially those substituted at specific positions, are crucial in nucleophilic aromatic substitution reactions. These compounds serve as synthons for biphenyl or terphenyl products, which can be further modified to esters, acids, or amides. Such chemical versatility underscores the significance of oxazoles in synthesizing complex aromatic compounds, potentially including those with similar structures to the target compound. This application highlights their role in creating new chemical entities with potential uses in drug development, materials science, and organic chemistry (Cram et al., 1987).

Modulation of Excited-State Intramolecular Proton Transfer (ESIPT)

The study of dimers based on benzoxazole and their photophysical properties, including ESIPT processes, is relevant to understanding the photochemical and photophysical behavior of oxazolyl compounds. These findings are critical for developing materials with specific optical properties, such as fluorescence emission, which can be applied in sensing, imaging, and electronic devices. The ability to modulate ESIPT through structural modifications offers pathways to tailor materials for specific scientific and technological applications (Heyer et al., 2017).

Synthesis and Applications of Novel Sulfonated Membranes

Research on novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes underscores the application of sulfonated compounds in environmental engineering, particularly in water treatment technologies. Such studies demonstrate the utility of sulfonated aromatic compounds in creating membranes with enhanced water flux and dye rejection capabilities, critical for addressing challenges in water purification and treatment processes (Liu et al., 2012).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEOWGUBZJJGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

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